Hydroxygenkwanin
Overview
Description
Hydroxygenkwanin (HGK) is a natural flavonoid compound, also known as 7-O-Methylluteolin12. It is known for its antioxidant ability and can act as a tissue factor (TF) inhibitor to prevent thrombosis1. HGK has been found in B. balsamifera and has antioxidant and anticancer activities3.
Synthesis Analysis
The synthesis of Hydroxygenkwanin has been described in the literature4. However, the detailed process and conditions for the synthesis are not provided in the search results.
Molecular Structure Analysis
The molecular formula of Hydroxygenkwanin is C16H12O6, and its molecular weight is 300.261. The in silico docking analysis of Hydroxygenkwanin binding to the inward-open conformation of human ABCG2 has been performed25.
Chemical Reactions Analysis
Hydroxygenkwanin has been found to interact with ABCB1 and ABCG2, which are two of the most well-characterized ABC transporters known to contribute to clinical MDR in cancer patients26. However, the detailed chemical reactions involving Hydroxygenkwanin are not provided in the search results.
Physical And Chemical Properties Analysis
Hydroxygenkwanin has a molecular weight of 300.26 and a molecular formula of C16H12O61. It is stable if stored as directed and should be protected from light and heat7.
Scientific Research Applications
Cancer Research: Overcoming Multidrug Resistance
- Application Summary : Hydroxygenkwanin has been studied for its potential to improve the efficacy of cytotoxic drugs in ABCG2-overexpressing multidrug-resistant cancer cells .
- Results : Hydroxygenkwanin significantly reversed ABCG2-mediated resistance in a concentration-dependent manner without affecting the protein expression of the transporter. It was found to stimulate the ATPase activity of ABCG2 and bind to the substrate-binding pocket, attenuating its transport function .
Hepatocellular Carcinoma: Enhancing Chemotherapy Sensitivity
- Application Summary : Hydroxygenkwanin has shown promise in increasing the sensitivity of liver cancer cells to chemotherapy by inhibiting the DNA Damage Response (DDR) .
- Results : The compound inhibited the expression of RAD51 and progression of homologous recombination, suppressing the HCC cell lines’ ability to repair DNA damage and enhancing their sensitivity to doxorubicin .
Lung Cancer: Targeting EGFR Overexpression
- Application Summary : Hydroxygenkwanin has been researched for its effects on non-small cell lung cancer (NSCLC) cells, which often overexpress the EGFR tyrosine kinase .
- Results : The specific outcomes are not provided in the snippet, but the research likely focuses on the inhibition of EGFR activity and its implications for NSCLC treatment .
Safety And Hazards
Hydroxygenkwanin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes8. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients89.
Future Directions
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-7,17-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRSSAVLTCVNIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Luteolin 7-methyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-O-Methylluteolin | |
CAS RN |
20243-59-8 | |
Record name | Luteolin 7-methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20243-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxygenkwanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020243598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-O-METHYLLUTEOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/732GA1Z079 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Luteolin 7-methyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
306 - 308 °C | |
Record name | Luteolin 7-methyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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